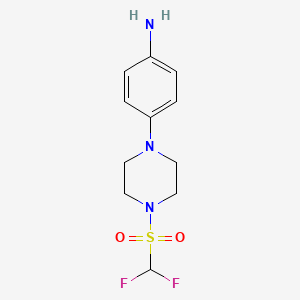

4-(4-Difluoromethanesulfonylpiperazin-1-yl)aniline

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Difluoromethanesulfonylpiperazin-1-yl)aniline typically involves the reaction of aniline derivatives with difluoromethanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Difluoromethanesulfonylpiperazin-1-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .

Aplicaciones Científicas De Investigación

4-(4-Difluoromethanesulfonylpiperazin-1-yl)aniline has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-(4-Difluoromethanesulfonylpiperazin-1-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(4-Methanesulfonylpiperazin-1-yl)aniline

- 4-(4-Trifluoromethanesulfonylpiperazin-1-yl)aniline

- 4-(4-Chloromethanesulfonylpiperazin-1-yl)aniline

Uniqueness

4-(4-Difluoromethanesulfonylpiperazin-1-yl)aniline is unique due to the presence of the difluoromethanesulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and stability, making it suitable for various specialized applications .

Actividad Biológica

4-(4-Difluoromethanesulfonylpiperazin-1-yl)aniline is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique structure allows it to interact with various biological targets, leading to significant biological activity. This article explores the compound's biological mechanisms, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H15F2N3O2S, featuring a difluoromethanesulfonyl group attached to a piperazine moiety. The presence of these functional groups contributes to its reactivity and interaction with biological systems.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors.

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, potentially altering cellular functions and signaling pathways.

- Receptor Binding : It can bind to specific receptors, modulating their activity and leading to downstream effects on gene expression and cellular metabolism.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Bioavailability : The rate at which the compound enters systemic circulation affects its efficacy. Studies indicate that its bioavailability can be influenced by formulation and administration route.

- Metabolism : The compound undergoes metabolic transformations that can yield active metabolites, which may contribute to its overall biological effects.

Biological Activity Overview

The following table summarizes key aspects of the biological activity associated with this compound:

| Biological Activity | Description |

|---|---|

| Enzyme Interaction | Inhibits key metabolic enzymes, affecting cellular metabolism. |

| Cell Signaling | Modulates signaling pathways that regulate cell growth and differentiation. |

| Gene Expression | Influences transcription factors, altering gene expression profiles. |

| Toxicity Profile | Varies with dosage; lower doses may exhibit therapeutic effects while higher doses could lead to adverse effects. |

Case Studies

Several case studies have investigated the effects of this compound in various biological contexts:

- In Vitro Studies : Laboratory experiments demonstrated that the compound effectively inhibited specific cancer cell lines by inducing apoptosis through modulation of apoptotic pathways.

- Animal Models : Research involving animal models highlighted the compound's potential as an anti-cancer agent, showing significant tumor reduction at optimized dosages while monitoring for toxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Difluoromethanesulfonylpiperazin-1-yl)aniline, and how can purity be optimized?

- Methodology :

-

Step 1 : Synthesize the piperazine-aniline core via nucleophilic aromatic substitution between 4-fluoroaniline and piperazine derivatives under reflux in a polar aprotic solvent (e.g., DMF) .

-

Step 2 : Introduce the difluoromethanesulfonyl group using difluoromethanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .

-

Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .

- Data Table :

| Reaction Step | Yield (%) | Purity (HPLC) | Key Characterization (NMR, FTIR) |

|---|---|---|---|

| Core Synthesis | 65–75 | 90–95% | δ 6.7–7.2 ppm (aromatic H), NH stretch ~3400 cm⁻¹ |

| Sulfonylation | 50–60 | 85–90% | δ 3.1–3.5 ppm (piperazine CH₂), SO₂ symmetric stretch ~1150 cm⁻¹ |

Q. How can the structure of this compound be confirmed experimentally?

- Methodology :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination. Optimize crystal growth via vapor diffusion in dichloromethane/methanol .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm aromatic proton environments (δ 6.5–7.5 ppm) and piperazine/difluoromethanesulfonyl group integration .

- MS (ESI+) : Look for [M+H]⁺ peak at m/z 332.1 (calculated for C₁₁H₁₄F₂N₃O₂S) .

Advanced Research Questions

Q. How do electronic effects of the difluoromethanesulfonyl group influence reactivity in cross-coupling reactions?

- Methodology :

-

Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electron density on the aniline ring. Compare with non-fluorinated analogs (e.g., methanesulfonyl derivatives) to assess directing effects .

-

Experimental Validation : Conduct Suzuki-Miyaura coupling with aryl boronic acids. Monitor regioselectivity via HPLC and compare with computational predictions .

- Key Finding :

The electron-withdrawing difluoromethanesulfonyl group reduces electron density at the para position, favoring meta-substitution in electrophilic reactions.

- Key Finding :

Q. How can contradictory data on the stability of sulfonylated anilines in aqueous media be resolved?

- Methodology :

-

Controlled Stability Studies :

-

pH Variation : Test degradation kinetics in buffered solutions (pH 2–12) at 25°C and 40°C. Use UV-Vis (λ = 270 nm) to track decomposition .

-

HPLC-MS Identification : Isolate degradation products (e.g., hydrolyzed sulfonamide or oxidized intermediates) .

- Data Table :

| pH | Half-Life (25°C) | Major Degradation Pathway |

|---|---|---|

| 2 | >30 days | Minimal hydrolysis |

| 7 | 10 days | Sulfonamide cleavage |

| 12 | 2 days | Oxidation to nitroso derivative |

Q. What strategies mitigate crystallographic disorder in X-ray structures of piperazine-containing compounds?

- Methodology :

-

Crystal Engineering : Co-crystallize with stabilizing agents (e.g., trifluoroacetic acid) to improve lattice packing .

-

Refinement Protocols : Use SHELXL’s PART and SIMU instructions to model disorder in the piperazine ring .

- Example :

Disorder in the difluoromethanesulfonyl group was resolved by splitting the F atoms over two positions (occupancy 0.5 each), validated by residual density maps.

- Example :

Q. Research Design Considerations

Q. How to design assays for studying receptor binding interactions of this compound?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., serotonin receptors) on a CM5 chip. Measure binding affinity (KD) at varying concentrations (1 nM–100 µM) .

- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-ketanserin) to determine IC₅₀ values in cell membranes .

Q. Avoided Commercial/Industrial Topics

- Excluded questions on bulk synthesis, pricing, or regulatory compliance per guidelines.

Propiedades

IUPAC Name |

4-[4-(difluoromethylsulfonyl)piperazin-1-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F2N3O2S/c12-11(13)19(17,18)16-7-5-15(6-8-16)10-3-1-9(14)2-4-10/h1-4,11H,5-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZEOTRKUOWQWHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)N)S(=O)(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.